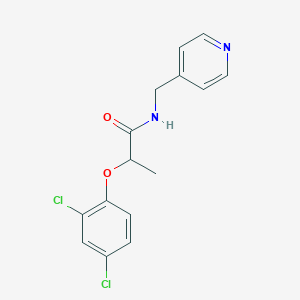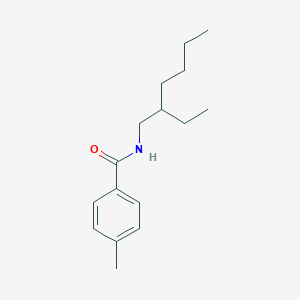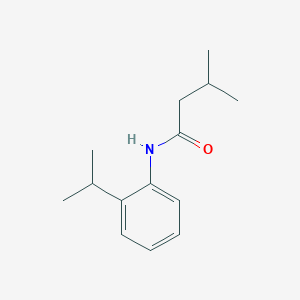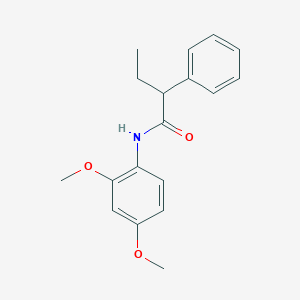
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide, also known as DPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the well-known drug, phencyclidine (PCP), and has been shown to have unique properties that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenylbutanamide is not fully understood, but it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in a variety of physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the reduction of synaptic plasticity, and the modulation of dopamine release. These effects make N-(2,4-dimethoxyphenyl)-2-phenylbutanamide a valuable tool for researchers studying the central nervous system and its role in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-phenylbutanamide in lab experiments is its unique properties, which make it a valuable tool for researchers studying the central nervous system. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-2-phenylbutanamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders and drug addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, N-(2,4-dimethoxyphenyl)-2-phenylbutanamide is a valuable tool for researchers studying the central nervous system and its role in various physiological processes. This compound has unique properties that make it a valuable tool for scientific research, and there are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-2-phenylbutanamide.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-phenylbutanamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by the addition of 2-bromo-2-phenylbutane. This reaction results in the formation of the desired product, N-(2,4-dimethoxyphenyl)-2-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide has been used in a variety of scientific research applications, including studies on the central nervous system, psychiatric disorders, and drug addiction. This compound has been shown to have unique properties that make it a valuable tool for researchers in these fields.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO3/c1-4-15(13-8-6-5-7-9-13)18(20)19-16-11-10-14(21-2)12-17(16)22-3/h5-12,15H,4H2,1-3H3,(H,19,20) |
Clave InChI |
OAWUTBXRCVTLMP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



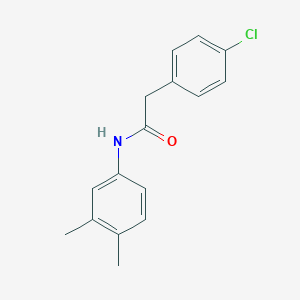
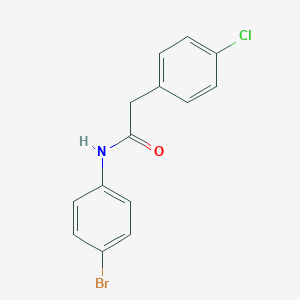


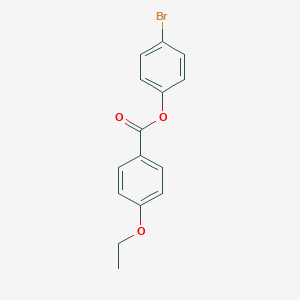


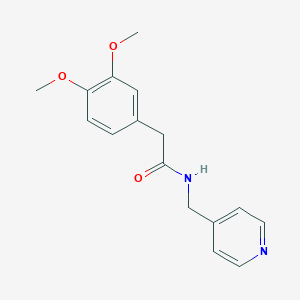
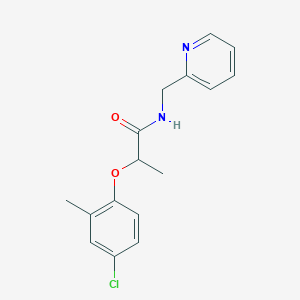

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
